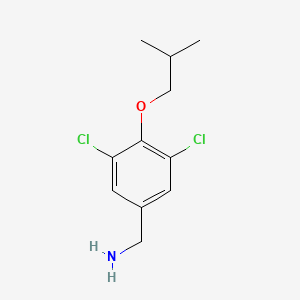

3,5-Dichloro-4-isobutoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,5-dichloro-4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7H,5-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZKSQUNPZMLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 4 Isobutoxybenzylamine and Its Core Structural Motifs

Precursor Synthesis and Strategic Functional Group Introduction

The construction of 3,5-dichloro-4-isobutoxybenzylamine relies on the sequential and controlled introduction of its distinct structural components: the dichlorinated benzene (B151609) ring, the isobutoxy group, and the benzylamine (B48309) functionality.

Halogenation Strategies for Benzene Ring Systems

Halogenation is a critical step in the synthesis, introducing chlorine atoms at specific positions on the benzene ring. mt.com The reactivity order for halogenation is fluorine > chlorine > bromine > iodine. mt.com While fluorine is highly reactive, iodine is less so. mt.com The choice of halogenating agent and reaction conditions depends on the starting material and the desired regioselectivity.

For aromatic compounds, electrophilic substitution is the primary mechanism for halogenation. mt.com Reagents such as sulfuryl chloride (SO2Cl2) can be used for chlorination. For instance, 2-amino-3,5-dichlorobenzoic acid can be synthesized by chlorinating anthranilic acid using sulfuryl chloride in a solvent mixture of ethylene (B1197577) dichloride and DMF, followed by diazotization, albeit with a reported yield of 60%. google.com Another approach involves the use of sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid for the chlorination of benzonitrile (B105546), which is considered a safer alternative to using chlorine gas. guidechem.com

The introduction of halogens can also be achieved through various other methods. For example, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of alkenes. mt.com In some cases, a silver catalyst and Selectfluor are used for the fluorination of benzylic C-H bonds. mt.com

Methods for Constructing the Isobutoxy Moiety via Etherification

The isobutoxy group is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org The reaction is known for its broad scope in preparing both symmetrical and asymmetrical ethers. wikipedia.org

In the context of synthesizing this compound, a plausible route involves the reaction of a dichlorinated 4-hydroxybenzonitrile (B152051) with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the isobutyl halide. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH) in solvents like THF or DMSO. masterorganicchemistry.com Alternatively, the parent alcohol of the alkoxide can be used as the solvent. masterorganicchemistry.com

Another method for ether synthesis is the alkoxymercuration-demercuration of an alkene. libretexts.org This process involves reacting an alkene with an alcohol in the presence of a mercury(II) trifluoroacetate (B77799) salt, followed by reductive demercuration with sodium borohydride (B1222165). libretexts.org

Introduction of the Benzylamine Functionality to Aromatic Scaffolds

The final key structural element, the benzylamine functionality, can be introduced through several synthetic strategies. A common and efficient method is the reduction of a benzonitrile derivative. For the synthesis of this compound, the precursor 3,5-dichloro-4-isobutoxybenzonitrile (B7969208) would be reduced. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, the benzylamine can be formed via reductive amination of a corresponding benzaldehyde (B42025). researchgate.netwikipedia.org This one-pot reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). researchgate.netthieme-connect.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method. wikipedia.org

Convergent and Linear Synthesis Pathways for the Target Compound

The synthesis of this compound can be approached through either a linear or a convergent strategy, each with its own advantages. A linear synthesis would involve the sequential modification of a single starting material, while a convergent approach would involve the synthesis of key fragments that are later combined.

Synthesis of Dichlorinated Benzoic Acid and Acetophenone Derivatives as Key Intermediates

Dichlorinated benzoic acids and acetophenones are crucial intermediates in various synthetic pathways.

3,5-Dichlorobenzoic Acid:

Several methods exist for the synthesis of 3,5-dichlorobenzoic acid. One common route is the oxidation of 3,5-dichlorotoluene. chemicalbook.com Another approach involves the hydrolysis of 3,5-dichlorobenzonitrile (B1202942). chemicalbook.com This can be achieved by heating the benzonitrile with sodium hydroxide (B78521) in water, followed by acidification. chemicalbook.com A patent describes a method starting from benzonitrile, which is first chlorinated to 3,5-dichlorobenzonitrile and then hydrolyzed to the corresponding benzoic acid. google.com Diazotization of 3,5-dichloroanthranilic acid followed by treatment with ethanol (B145695) also yields 3,5-dichlorobenzoic acid. chemicalbook.comprepchem.com

3,5-Dichloroacetophenone:

3,5-Dichloroacetophenone can be synthesized from 3,5-dichlorobenzoic acid. A common method involves the reaction of the benzoic acid with an organometallic reagent such as methyl lithium in a solvent like tetrahydrofuran (B95107) (THF).

Below is a table summarizing some synthetic routes to these key intermediates:

| Intermediate | Starting Material | Reagents and Conditions | Yield |

| 3,5-Dichlorobenzoic Acid | 3,5-Dichlorobenzonitrile | NaOH, H2O, reflux; then HCl | 93% chemicalbook.com |

| 3,5-Dichlorobenzoic Acid | 3,5-Dichloroanthranilic Acid | Diazotization, then ethanol, 70°C | 92% chemicalbook.comprepchem.com |

| 3,5-Dichlorobenzoic Acid | Benzonitrile | Chlorination (e.g., NaOCl), then hydrolysis | - |

| 3,5-Dichloroacetophenone | 3,5-Dichlorobenzoic Acid | Methyl lithium, THF, 0°C | - |

Amination and Alkylation Strategies in Benzyl (B1604629) Systems

The final steps in the synthesis often involve amination or alkylation reactions.

Amination:

The conversion of a benzyl halide to a benzylamine is a fundamental transformation. This can be achieved through direct reaction with ammonia (B1221849), a process known as ammonolysis, which involves the cleavage of the carbon-halogen bond by an ammonia molecule. youtube.com However, this method can lead to over-alkylation, forming secondary and tertiary amines. acs.org

A more controlled approach is reductive amination, as previously mentioned. This method can be performed under various conditions, including using sodium borohydride with a recyclable iron-based Lewis catalyst, or through transfer hydrogenation with an iridium catalyst and formic acid as the hydrogen source. researchgate.net

Alkylation:

Alkylation strategies are also employed, particularly in the formation of secondary or tertiary amines. The reaction of a benzyl halide with a primary or secondary amine is a common method. ias.ac.in The reactivity of these reactions is influenced by the nature of the substituents on both the benzyl halide and the amine, as well as the solvent used. ias.ac.in

Application of Organometallic Reagents in Aromatic Functionalization (e.g., Grignard Reactions)

Grignard reagents, with the general formula R-Mg-X, are highly popular organometallic compounds used to create new carbon-carbon bonds. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal. youtube.com The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including carbonyl compounds. youtube.comyoutube.com

For the synthesis of a molecule like this compound, a plausible retrosynthetic analysis would involve the formation of the benzylamine moiety from a corresponding benzaldehyde or benzonitrile. Grignard reagents can be instrumental in the synthesis of such precursors. For instance, a Grignard reagent derived from a protected 3,5-dichloro-4-isobutoxybromobenzene could react with a suitable formylating agent to yield 3,5-dichloro-4-isobutoxybenzaldehyde. This aldehyde can then be converted to the target benzylamine through reductive amination.

The formation of Grignard reagents from aryl halides is a well-established process. youtube.com However, the presence of multiple functional groups on the aromatic ring requires careful consideration of compatibility. The reactivity of Grignard reagents also allows for halogen-metal exchange reactions, providing an alternative route to functionalized organomagnesium compounds. wikipedia.orgchem-station.com For example, reacting an aryl bromide or iodide with isopropylmagnesium chloride can generate the corresponding arylmagnesium bromide. wikipedia.org

The table below summarizes key aspects of Grignard reagent reactions relevant to the synthesis of functionalized aromatic compounds.

| Feature | Description |

| Reagent | R-Mg-X (R = alkyl or aryl; X = halogen) |

| Preparation | Reaction of an organic halide with magnesium metal. youtube.com |

| Key Reactivity | Nucleophilic carbon attacks electrophilic centers. youtube.com |

| Applications | Formation of C-C bonds, synthesis of alcohols from carbonyls, synthesis of carboxylic acids from CO2. youtube.com |

| Challenges | Sensitive to acidic protons and certain functional groups. |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com This has led to the exploration of more environmentally friendly synthetic routes and the use of catalytic methods to enhance efficiency and selectivity.

Exploration of Environmentally Benign Synthetic Route Design

Traditional methods for amine synthesis can involve harsh reagents and produce significant waste. rsc.org Green chemistry seeks to address these issues by utilizing safer solvents, reducing the number of synthetic steps, and improving atom economy. wjpmr.comrsc.org

For the synthesis of benzylamines, several greener approaches have been investigated. One such method involves the direct amination of benzyl alcohols with ammonia. acs.org This "borrowing hydrogen" methodology avoids the pre-functionalization of the alcohol to a halide, thereby reducing waste. Another approach utilizes aqueous ammonia as both the nitrogen source and the reaction solvent, often enhanced by microwave irradiation to shorten reaction times. rsc.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with the principles of green chemistry by minimizing solvent usage and purification steps. For example, a one-pot method for preparing amides from benzyl halides and amines has been developed using a palladium catalyst under carbon monoxide pressure. researchgate.net

The following table highlights some green chemistry strategies applicable to the synthesis of amines.

| Green Chemistry Principle | Application in Amine Synthesis |

| Waste Prevention | One-pot syntheses to reduce intermediate isolation and purification. researchgate.net |

| Atom Economy | Direct amination of alcohols to avoid leaving groups. acs.org |

| Safer Solvents | Use of water as a solvent in amination reactions. organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. rsc.org |

| Renewable Feedstocks | Exploration of bio-based starting materials. |

Catalytic Methods for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. Both homogeneous and heterogeneous catalysts have been developed for the synthesis of primary amines.

Nickel-based homogeneous catalysts have shown remarkable efficiency in the reductive amination of aldehydes and ketones with ammonia and molecular hydrogen, providing a route to a diverse range of primary amines, including benzylamines. nih.gov These catalysts can operate under relatively mild conditions and have been applied to the synthesis of complex molecules. nih.gov DFT computations have been used to elucidate the reaction mechanism, revealing an inner-sphere pathway. nih.gov

Copper-catalyzed reactions have also emerged as a practical method for the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines. chemistryviews.org This approach offers a fast and practical route to these important building blocks, tolerating both air and moisture. chemistryviews.org

Furthermore, gold nanoparticle catalysts supported on ceria (Au/CeO2) have been utilized for the dehydrogenative aromatization of cyclohexenones and secondary amines to produce m-phenylenediamine (B132917) derivatives, showcasing the potential of heterogeneous catalysis in selective C-N bond formation. acs.org

The table below provides an overview of catalytic methods for amine synthesis.

| Catalyst Type | Reaction | Advantages |

| Nickel-based homogeneous | Reductive amination of carbonyls with ammonia. nih.gov | High efficiency, broad substrate scope. nih.gov |

| Copper-based | Cross-dehydrogenative coupling of alkylarenes and imines. chemistryviews.org | Direct synthesis, tolerates air and moisture. chemistryviews.org |

| Palladium-catalyzed | Carbonylative amination of benzyl halides. researchgate.net | One-pot synthesis of amides. researchgate.net |

| Ruthenium-based | Homogeneously catalyzed amination of alcohols with ammonia. google.com | Direct conversion of alcohols to amines. |

| Gold nanoparticles | Dehydrogenative aromatization. acs.org | High selectivity for specific isomers. acs.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Isobutoxybenzylamine

Reaction Pathways of the Benzylamine (B48309) Moiety

The primary amine attached to a benzyl (B1604629) group is a versatile functional group capable of participating in a wide array of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base. This reactivity allows for a variety of derivatization and condensation reactions. Common examples include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides to yield secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

Reductive Amination: The imine formed from the condensation with a carbonyl compound can be reduced in situ to form a more stable secondary or tertiary amine.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from the benzylamine core.

In general, nucleophilic aromatic substitution (SNAr) reactions are challenging for simple aryl halides. byjus.comlibretexts.org However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions. byjus.comlibretexts.org For 3,5-dichloro-4-isobutoxybenzylamine, the two chlorine atoms act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles lead to faster reactions.

The nature of the leaving group: Although fluorine is typically the best leaving group in SNAr due to its high electronegativity which polarizes the C-F bond, chlorine can also serve as a leaving group. youtube.com

The presence of electron-withdrawing groups: These groups stabilize the negative charge of the Meisenheimer complex, thus lowering the activation energy of the reaction.

Impact of Dichloro-Substitution on Aromatic Ring Reactivity and Stability

The two chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring have a profound impact on the reactivity and stability of the molecule.

Inductive Effect: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions by reducing the electron density of the ring.

Resonance Effect: Chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.

Directing Effects: In electrophilic aromatic substitution, the two chlorine atoms would direct incoming electrophiles to the ortho and para positions relative to themselves. However, given the substitution pattern, the 2 and 6 positions are the only available spots for further substitution.

The combined effect of two chlorine atoms significantly reduces the ring's nucleophilicity, making electrophilic substitution reactions more difficult compared to unsubstituted benzene.

Influence of the Isobutoxy Group on Molecular Electronic Properties and Reaction Dynamics

The isobutoxy group (-OCH2CH(CH3)2) attached to the aromatic ring at the 4-position also plays a crucial role in modulating the molecule's properties.

Electronic Effects: The oxygen atom of the isobutoxy group has lone pairs of electrons that it can donate to the aromatic ring via resonance (+R effect). This electron-donating character counteracts the electron-withdrawing inductive effect of the chlorine atoms to some extent. This group is considered an activating group in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. wpmucdn.com However, in this specific molecule, the ortho positions to the isobutoxy group are already substituted with chlorine atoms.

Steric Effects: The bulky isobutyl group can sterically hinder reactions at the adjacent positions on the aromatic ring (the 3 and 5 positions, which are already occupied by chlorine).

The interplay between the electron-donating isobutoxy group and the electron-withdrawing dichloro substituents creates a complex electronic environment on the aromatic ring, influencing its reactivity in both nucleophilic and electrophilic reactions.

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally.

Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of this compound. nih.govresearchgate.net Such studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

Transition State Theory: By applying transition state theory, the calculated energy barriers (activation energies) can be used to predict reaction rates. nih.gov This allows for the comparison of different potential reaction pathways to determine the most favorable one.

Reaction Profile: A comprehensive reaction profile can be constructed, illustrating the energy changes that occur as the reaction progresses. This provides valuable insights into the mechanism. nih.gov

Analysis of Substituent Effects: Computational models can quantify the electronic and steric effects of the dichloro and isobutoxy substituents on the stability of intermediates and transition states, thereby explaining their influence on reactivity. For instance, the model can show how the electron-withdrawing nature of the chlorine atoms stabilizes the Meisenheimer complex in a nucleophilic aromatic substitution reaction.

By examining the transition state structures, one can gain a deeper understanding of the bonding changes that occur during the reaction. dntb.gov.ua For complex molecules like this compound, computational studies are invaluable for elucidating reaction mechanisms and predicting chemical behavior. nih.gov

Interactive Data Tables

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reactivity | Common Reactions |

| Primary Amine | Nucleophilic, Basic | Acylation, Alkylation, Schiff Base Formation |

| Dichloro-substituted Ring | Deactivated towards EAS, Activated towards SNAr | Nucleophilic Aromatic Substitution |

| Isobutoxy Group | Electron-donating (Resonance) | Modulates ring electronics |

Table 2: Estimated Effects of Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) |

| -Cl (x2) | -I > +R (Electron-withdrawing) | Deactivating | Activating |

| -OCH2CH(CH3)2 | +R > -I (Electron-donating) | Activating | Deactivating |

| -CH2NH2 | Weakly Activating | Activating | Deactivating |

Quantum Chemical Calculations for Reaction Pathway Prediction

As of the latest available data, specific quantum chemical calculations detailing the reaction pathway prediction for this compound are not extensively documented in publicly accessible scientific literature. Computational chemistry offers powerful tools to predict the reactivity and potential transformation routes of molecules. nih.govresearchgate.netarxiv.org These methods, such as Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining transition states, and calculating thermodynamic and kinetic parameters. mdpi.comresearchgate.net

In the absence of direct studies on this compound, the principles of quantum chemical calculations can be applied to hypothesize its reactive behavior. Such calculations would typically involve the optimization of the ground state geometry of the molecule to determine its most stable conformation. Subsequent steps would involve mapping the potential energy surface for reactions of interest, such as N-acylation, N-alkylation, or reactions involving the aromatic ring.

For a molecule like this compound, quantum chemical calculations could provide insights into:

Electron Density Distribution: Identifying nucleophilic and electrophilic sites within the molecule. The primary amine group is expected to be a primary nucleophilic center, while the electron-rich aromatic ring, modulated by the electron-withdrawing chlorine atoms and the electron-donating isobutoxy group, presents a more complex reactivity profile.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other reagents. The HOMO is typically associated with the molecule acting as a nucleophile, and the LUMO with it acting as an electrophile.

Reaction Energetics: Calculation of the activation energies for various potential reaction pathways would help in predicting the most likely products under different conditions. For instance, the competition between N-functionalization and aromatic substitution could be computationally modeled.

Future computational studies on this compound would be invaluable in guiding synthetic efforts and exploring its potential applications.

Derivatization Strategies and Analogue Synthesis for Research Applications

Structural Modifications at the Benzylamine (B48309) Nitrogen

The primary amine of the benzylamine moiety serves as a crucial anchor point for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation: The reaction of the primary amine with acylating agents such as acetyl chloride results in the formation of amides, for instance, N-benzylacetamide. wikipedia.org This transformation introduces a carbonyl group, which can alter the compound's hydrogen bonding capacity and electronic properties.

Alkylation: The nitrogen can be alkylated to produce secondary or tertiary amines. wikipedia.org A common method involves reaction with alkyl halides, which can introduce a range of alkyl groups. For instance, benzylamine can be used as a masked source of ammonia (B1221849), where after N-alkylation, the benzyl (B1604629) group can be removed by hydrogenolysis. wikipedia.org This allows for the synthesis of various secondary amines. wikipedia.org

Silylation: Silylation involves the introduction of a silyl (B83357) group (R3Si-) to the amine. taylorandfrancis.com This is a common strategy to protect amines or to increase their volatility for analytical purposes like gas chromatography. wikipedia.orgnumberanalytics.com Reagents like bis(trimethylsilyl)acetamide (BSA) can be used to form silyl amines. wikipedia.org The resulting silyl amines are generally stable under basic conditions. wikipedia.org

The primary amine of 3,5-dichloro-4-isobutoxybenzylamine can readily react with aldehydes or ketones to form Schiff bases, also known as imines. bohrium.cominternationaljournalcorner.com These imine intermediates are valuable for further chemical elaboration and can serve as precursors for the synthesis of more complex nitrogen-containing compounds. bohrium.comorganic-chemistry.org The formation of Schiff bases is often catalyzed by acids and involves the removal of water. uobasrah.edu.iq For example, substituted benzylamines can be oxidized to their corresponding imines using hydrogen peroxide in water, catalyzed by vanadium pentoxide. bohrium.comrsc.orgrsc.org These imines can then be used in subsequent reactions, such as arylation, to synthesize substituted benzylic amines. organic-chemistry.org

Diversification of the Isobutoxy Side Chain via Ether Linkage Modifications

The isobutoxy group, an ether linkage on the aromatic ring, presents another avenue for structural diversification. The Williamson ether synthesis is a classical and versatile method for preparing ethers by reacting an alkoxide with a primary alkyl halide. nih.govlibretexts.org This allows for the introduction of a wide variety of alkyl and aryl groups, thereby modifying the steric and electronic properties of the side chain. nih.gov For instance, analogues with different ether linkers of varying lengths and flexibility have been synthesized to enhance metabolic stability and efficacy in other drug discovery programs. acs.org The isobutyl group itself is a structural motif derived from isobutane (B21531) where a hydrogen atom has been removed from one of the primary carbons. ucla.edu

Strategic Modifications on the Dichlorinated Aromatic Ring System

The dichlorinated aromatic ring is a key structural feature that can be further functionalized to explore its impact on biological activity. Electrophilic aromatic substitution (EAS) reactions are a primary method for introducing new substituents onto the benzene (B151609) ring. libretexts.orgpressbooks.pub

Common EAS reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) can be achieved using reagents like Cl2 or Br2 in the presence of a Lewis acid catalyst such as AlCl3 or FeBr3. youtube.comyoutube.com

Nitration: The addition of a nitro group (-NO2) can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. pressbooks.pub

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (R-C=O) or alkyl groups to the aromatic ring, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst. libretexts.org

The existing chloro and isobutoxy substituents on the ring will direct the position of new incoming groups, influencing the regiochemistry of the substitution. To achieve specific substitution patterns, blocking groups like the sulfonyl group (SO3H) can be employed. masterorganicchemistry.com This group can be introduced to block a particular position on the ring, direct another substituent to a desired location, and then be subsequently removed. masterorganicchemistry.com

Synthesis of Heterocyclic Ring-Fused Analogues for Enhanced Chemical Space Exploration

Fusing a heterocyclic ring to the existing aromatic system can significantly expand the chemical space and introduce novel three-dimensional structures. acs.org This strategy can lead to analogues with improved properties. acs.org For example, quinazoline (B50416) derivatives have been synthesized from substituted benzylamines, where the benzylamine is reacted with a 2,4-dichloroquinazoline (B46505) intermediate. rsc.org Similarly, isoquinolines can be prepared from benzylamine and glyoxal (B1671930) acetal (B89532) through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org The synthesis of such fused systems often involves multi-step sequences starting from appropriately substituted precursors. The exploration of these heterocyclic analogues is a promising strategy for discovering new bioactive compounds. nih.gov

Structure Activity Relationship Sar Studies of 3,5 Dichloro 4 Isobutoxybenzylamine Analogues

Investigating the Influence of Halogen Substituents on Molecular Interactions

The presence and positioning of halogen atoms on a phenyl ring can significantly alter a molecule's physicochemical properties and its interactions with biological targets. In the case of 3,5-Dichloro-4-isobutoxybenzylamine analogues, the two chlorine atoms are crucial determinants of activity.

Halogen substituents, particularly those as electronegative as chlorine, are electron-withdrawing groups. This property influences the electronic distribution of the aromatic ring and can enhance intermolecular interactions. rsc.org Quantum chemical calculations have shown that placing electron-withdrawing substituents on a halogenated benzene (B151609) ring deepens the positive electrostatic potential on the outer side of the halogen atom, known as the σ-hole. nih.govresearchgate.net This positive σ-hole can then form a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's binding site, an interaction known as a halogen bond. nih.govresearchgate.net

The strength of this halogen bond is influenced by the nature and position of other substituents on the ring. nih.govresearchgate.net For instance, the electron-withdrawing effects of substituents generally diminish with distance, following an ortho > meta > para trend relative to the halogen. nsf.gov In the 3,5-dichloro arrangement, the chlorines mutually reinforce their electron-withdrawing effects, which can impact the reactivity and binding potential of the entire benzylamine (B48309) moiety. Studies on similar scaffolds, such as dichlorinated benzenesulfonamides, have demonstrated that electron-withdrawing groups like chlorine are associated with stronger biological activity. nih.gov Structural analysis of related compounds has revealed that halogen atoms can form halogen bonds with the backbone nitrogen of amino acid residues like phenylalanine, contributing to better packing within the ligand binding pocket. nih.gov

Table 1: Influence of Halogen and Other Ring Substituents on Interaction Potential

| Substituent Modification | Position | Predicted Effect on Molecular Interaction | Rationale |

| Chlorine (Cl) | 3, 5 | Enhances halogen bonding potential | Electron-withdrawing nature deepens the σ-hole. nih.govresearchgate.net |

| Bromine (Br) | 3, 5 | Potentially stronger halogen bonds | Bromine is more polarizable than chlorine. |

| Fluorine (F) | 3, 5 | Weaker halogen bonds, but strong electronic effect | Fluorine is highly electronegative but a weaker halogen bond donor. |

| Electron-Donating Group (e.g., -CH₃) | 2 or 6 | Decreased halogen bonding potential | Donates electron density, reducing the positive σ-hole. |

| Electron-Withdrawing Group (e.g., -CN) | 2 or 6 | Increased halogen bonding potential | Further withdraws electron density from the ring. nsf.gov |

Role of Aromatic Ring Substituents on Ligand-Target Binding and Selectivity

The isobutoxy group is a bulky, hydrophobic moiety. In SAR studies of related benzylamine series, it has been shown that incorporating a hydrophobic group can lead to favorable interactions within the binding site, potentially mimicking the role of lipophilic groups in other known inhibitors. nih.gov Such hydrophobic substituents often occupy a specific hydrophobic pocket within the receptor, contributing significantly to binding affinity. nih.gov Research on other complex molecules has shown that 4-position substituents on a central aromatic ring are often well-tolerated and can be crucial for activity. nih.gov

Impact of Amino and Ether Linkers on Conformational Preferences and Biological Activities

The linkers—specifically the benzylamine (-CH₂-NH₂) and isobutoxy (-O-CH₂-) groups—provide conformational flexibility, which is essential for the ligand to adopt an optimal orientation upon binding to its target.

The benzylamine linker's primary amine is a key pharmacophoric feature, often acting as a hydrogen bond donor or acceptor. nih.gov Its conformational freedom allows the aromatic head to orient itself within the binding pocket. SAR studies on related N-aryl benzylamines have shown that the nature of this linker is critical. For example, extending the linker via an additional amine bond proved detrimental to activity, whereas extension via an amide bond was more promising, though it still slightly reduced activity compared to the parent compound. nih.gov Furthermore, N-acetylation of the amine resulted in a loss of activity, underscoring the importance of both the conformation and the hydrogen-bonding capability of the free amine. nih.gov

Table 2: Effect of Linker Modifications on Biological Activity in a Benzylamine Series nih.gov

| Linker Modification | Example Structure | Impact on Activity |

| Parent Benzylamine | Ar-CH₂-NH-Ar' | Promising lead (IC₅₀ = 0.9 μM) |

| Amine Bond Extension | Ar-CH₂-NH-NH-Ar' | Detrimental (36% inhibition) |

| N-Acetyl Amine Extension | Ar-CH₂-NH-N(Ac)-Ar' | Reduced (55% inhibition) |

| Amide Bond Extension | Ar-CH₂-NH-CO-Ar' | Promising (97% inhibition, IC₅₀ = 1.1 μM) |

Computational SAR Methodologies for Predictive Modeling

Computational methods are invaluable for rationalizing observed SAR data and predicting the activity of novel analogues. Techniques like QSAR, molecular docking, and pharmacophore modeling provide a theoretical framework to guide drug design.

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. For analogues of this compound, relevant descriptors would include:

Electronic Descriptors: Parameters like Hammett constants to describe the electron-withdrawing effects of the halogen substituents.

Steric Descriptors: Molar refractivity or Taft steric parameters to quantify the bulk of the isobutoxy group and other substituents.

Hydrophobic Descriptors: LogP values to account for the lipophilicity of the molecule.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Once calculated for a series of analogues with known activities, these descriptors are used to build a regression model (e.g., multiple linear regression, partial least squares). A statistically valid QSAR model can then predict the activity of new, unsynthesized compounds, helping to prioritize which analogues to synthesize and test. Advanced methodologies may also employ 3D-QSAR techniques that consider the three-dimensional fields (steric and electrostatic) around the molecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govtexilajournal.com If the 3D structure of the biological target is known (either from X-ray crystallography or through a homology model), docking simulations can be performed for this compound and its analogues. nih.govnih.gov

These simulations can:

Predict Binding Poses: Determine the most stable conformation of the ligand in the active site.

Estimate Binding Affinity: Use scoring functions to rank analogues based on their predicted binding strength. researchgate.net

Identify Key Interactions: Visualize and analyze the specific interactions between the ligand and amino acid residues, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-stacking. nih.gov For example, docking could confirm that the benzylamine nitrogen forms a hydrogen bond with a serine residue, the dichlorinated ring forms a halogen bond with a backbone carbonyl, and the isobutoxy group sits in a hydrophobic pocket lined by valine and tryptophan. nih.gov

Molecular dynamics (MD) simulations can further refine docking results by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of its stability and interactions. plos.org

Pharmacophore modeling identifies the essential 3D arrangement of molecular features that are necessary for biological activity. patsnap.com A pharmacophore model does not represent a real molecule but is an abstract template of key features. patsnap.commdpi.com

For the this compound series, a ligand-based pharmacophore model could be generated by superimposing several active analogues and identifying common chemical features. This model would likely consist of:

A hydrogen bond donor/acceptor feature (from the amine group).

A hydrophobic/aliphatic feature (representing the isobutoxy group).

An aromatic ring feature.

Potentially a halogen bond donor feature (representing the chlorine atoms).

This 3D pharmacophore can then be used as a query to screen large virtual databases of chemical compounds to identify new molecules from different chemical classes that fit the model and thus may possess similar biological activity. mdpi.com

In Vitro Biological Evaluation Methodologies for 3,5 Dichloro 4 Isobutoxybenzylamine Analogues

Development of Cell-Based Assay Systems for Biochemical Pathway Analysis

Cell-based assays are powerful tools used to assess how a compound affects biochemical pathways within a cellular context. irbm.com These assays are more physiologically relevant than simple biochemical assays because they account for factors like cell membrane permeability and intracellular metabolism. sigmaaldrich.com The development of these systems is a critical first step in understanding a compound's mechanism of action.

The process begins with selecting an appropriate biological model, such as a specific human cancer cell line, that is relevant to the therapeutic area of interest. irbm.com Researchers can then engineer these cells to produce a measurable signal in response to a change in a specific biological pathway. irbm.com This is often achieved using reporter gene technology, where the activation of a pathway leads to the expression of an easily quantifiable protein, such as luciferase or green fluorescent protein. thermofisher.com These assays can be designed to measure various cellular events, including pathway activation, second messenger modulation, and changes in protein-protein interactions. irbm.comthermofisher.com High-throughput screening (HTS) formats often utilize 96- or 384-well plates, enabling the simultaneous testing of numerous compounds and concentrations. baseclick.eu

For instance, to evaluate the effect of a 3,5-Dichloro-4-isobutoxybenzylamine analogue on the NF-κB signaling pathway, a cell line could be engineered with an NF-κB response element linked to a luciferase reporter gene. A reduction in luciferase activity after treatment with the analogue would indicate inhibition of the pathway.

Table 1: Hypothetical Effect of Analogue A on NF-κB Pathway Activity This interactive table illustrates sample data from a cell-based reporter assay.

| Analogue A Concentration (µM) | Luciferase Signal (Relative Light Units) | NF-κB Pathway Inhibition (%) |

|---|---|---|

| 0 (Control) | 15,000 | 0 |

| 0.1 | 12,750 | 15 |

| 1 | 8,250 | 45 |

| 10 | 4,500 | 70 |

| 100 | 1,800 | 88 |

Enzyme Inhibition Assay Development and Optimization

Many pharmaceutical agents function by inhibiting the activity of specific enzymes. nih.gov Enzyme inhibition assays are therefore fundamental in drug discovery to identify and characterize such compounds. bellbrooklabs.com These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a potential inhibitor. nih.gov

Developing a robust enzyme assay involves several key steps. First, the optimal conditions for the enzyme's activity, including buffer composition, pH, and temperature, must be established. nih.gov Next, kinetic studies are performed to determine parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's behavior. bellbrooklabs.com The assay is then optimized for HTS, where large libraries of compounds are screened to identify initial "hits". bellbrooklabs.combellbrooklabs.com

Once a hit is identified, further studies are conducted to determine its mechanism of action—whether it is a competitive, non-competitive, or uncompetitive inhibitor. bellbrooklabs.com A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. giffordbioscience.com A lower IC50 value indicates a higher potency of the inhibitor. giffordbioscience.com

Table 2: Enzyme Inhibition Profile of this compound Analogues Against Target Kinase XYZ This interactive table displays IC50 values for different analogues, indicating their relative potency.

| Compound | IC50 (nM) |

|---|---|

| Analogue B | 75 |

| Analogue C | 150 |

| Analogue D | 8 |

| Analogue E | 210 |

Receptor Binding Assays for Ligand Affinity Determination in Vitro

Receptor binding assays are used to measure the affinity with which a compound (ligand) binds to a specific receptor. giffordbioscience.com These assays are crucial for identifying compounds that can modulate the activity of receptors, such as G protein-coupled receptors (GPCRs), which are a major class of drug targets. giffordbioscience.comrevvity.com

The most common method is the radioligand binding assay, which uses a radioactively labeled ligand known to bind to the target receptor. labome.com The assay measures the ability of a test compound to compete with the radioligand for binding to the receptor. labome.com By performing these experiments with increasing concentrations of the unlabeled test compound, one can determine its binding affinity. nih.gov

Key parameters obtained from these assays include:

Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. giffordbioscience.com

Ki (Inhibition Constant): Represents the binding affinity of a competitive inhibitor. It is the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. giffordbioscience.com

Bmax (Maximum Binding Capacity): Indicates the total number of available binding sites in the sample. giffordbioscience.com

These assays can be performed using various formats, including filtration methods and scintillation proximity assays (SPA). nih.gov

Table 3: Receptor Binding Affinities of Analogues for Receptor-α This interactive table shows the Ki values for several analogues, demonstrating their affinity for a specific receptor.

| Compound | Ki (nM) |

|---|---|

| Analogue F | 12.5 |

| Analogue G | 88.2 |

| Analogue H | 5.1 |

| Analogue I | 150.7 |

Methodologies for Assessing Cellular Responses

Cytotoxicity testing is a primary step in evaluating the biocompatibility of a compound and its potential to cause harm to living cells. ebi.bio The international standard ISO 10993-5 provides a framework for these tests, which are designed to determine the biological response of mammalian cells to a material or its extracts in vitro. nhiso.com

The standard outlines three main categories of tests:

Extract Test: An extract of the material is prepared and added to a culture of cells. This method is suitable for a wide range of materials. eurofins.com.au

Direct Contact Test: The test material is placed directly onto cells in a culture dish. This is often used for low-density materials. eurofins.com.au

Indirect Contact Test: The material is placed on top of an agar (B569324) layer that covers the cells, allowing leachable substances to diffuse to the cell layer. eurofins.com.au

Quantitative evaluation is often performed using metabolic assays, such as the MTT test. ri.se In this assay, metabolically active cells convert a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. ri.se The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity. ri.se According to the standard, a reduction in cell viability of more than 30% is typically considered a cytotoxic effect. cleancontrolling.com

Table 4: Cytotoxicity of Analogue J on Fibroblast Cells (MTT Assay, ISO 10993-5) This interactive table shows cell viability percentages at different concentrations of an analogue.

| Analogue J Concentration (µg/mL) | Cell Viability (%) | Cytotoxic Effect |

|---|---|---|

| 0 (Control) | 100 | No |

| 10 | 95 | No |

| 50 | 82 | No |

| 100 | 65 | Yes |

| 200 | 31 | Yes |

The cell cycle is a series of events that leads to cell division and replication. nih.gov Since uncontrolled cell proliferation is a hallmark of cancer, compounds that interfere with the cell cycle are of significant interest in oncology research. baseclick.euhashnode.dev

The most common technique for cell cycle analysis is flow cytometry. baseclick.eu In this method, cells are stained with a fluorescent dye, such as Propidium (B1200493) Iodide (PI) or DAPI, which binds to DNA. baseclick.eu The fluorescence intensity of each cell is directly proportional to its DNA content. baseclick.eu A flow cytometer can then analyze thousands of cells per second, generating a histogram that shows the distribution of the cell population in the different phases of the cell cycle:

G0/G1 phase: Cells with a normal (2N) amount of DNA.

S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

G2/M phase: Cells that have completed DNA replication, with a doubled (4N) amount of DNA. nih.gov

By comparing the cell cycle distribution of treated cells to untreated controls, researchers can determine if a compound causes cells to arrest in a specific phase, which can provide clues about its mechanism of action. nih.govhashnode.dev

Table 5: Effect of Analogue K (5 µM) on Cell Cycle Distribution in HCT-116 Cells This interactive table illustrates how a compound can alter the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

| Cell Cycle Phase | Control Population (%) | Treated Population (%) |

|---|---|---|

| G0/G1 | 55 | 25 |

| S | 20 | 15 |

| G2/M | 25 | 60 |

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. nih.gov Many anti-cancer drugs work by inducing apoptosis in tumor cells. brieflands.com Therefore, determining a compound's ability to trigger this process is a key part of its in vitro evaluation. nih.gov

Several methods are used to study apoptosis:

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. In early apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. brieflands.com PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells. By using both stains, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -8, -9). brieflands.com Assays are available to measure the activity of these specific caspases within treated cells. An increase in caspase activity is a strong indicator that the compound is inducing apoptosis. brieflands.commdpi.com

For example, treating a cancer cell line with a this compound analogue and observing a significant increase in the Annexin V-positive cell population would suggest the compound has pro-apoptotic activity. aacrjournals.org

Table 6: Apoptosis Induction by Analogue L in A549 Cancer Cells This interactive table shows the percentage of apoptotic cells and relative caspase-3 activity after treatment.

| Analogue L Concentration (µM) | Apoptotic Cells (%) (Annexin V Assay) | Relative Caspase-3 Activity (Fold Change) |

|---|---|---|

| 0 (Control) | 4.5 | 1.0 |

| 1 | 15.2 | 2.5 |

| 5 | 48.6 | 6.8 |

| 10 | 72.3 | 11.2 |

Standardization and Validation of In Vitro Biological Testing (e.g., ISO Guidelines)

The standardization and validation of in vitro biological testing are paramount to ensure the reliability, reproducibility, and relevance of data generated for chemical compounds such as this compound and its analogues. International standards provide a robust framework for conducting these evaluations, with the International Organization for Standardization (ISO) guidelines being central to this effort. Specifically, the ISO 10993 series, "Biological evaluation of medical devices," offers comprehensive guidance on the methodologies for assessing biocompatibility, which are directly applicable to the in vitro evaluation of novel chemical entities. wikipedia.orgvonco.com

A crucial part of this series is ISO 10993-5, "Tests for in vitro cytotoxicity," which details the requirements for testing the cytotoxic potential of a substance. wikipedia.orgvonco.comnhiso.comebi.bio This standard is foundational for the initial screening of this compound analogues. It outlines a structured approach that begins with the characterization of the test material and proceeds to in vitro assessments based on the intended application. ebi.bio The standard allows for a degree of flexibility in test design to accommodate various types of materials and their specific clinical use scenarios. nih.gov

The validation of these in vitro methods involves a tiered approach. This begins with the selection of appropriate cell lines, test endpoints, and controls to ensure the sensitivity and specificity of the assay. The methodologies are designed to determine the biological response of mammalian cells in vitro using appropriate biological parameters. nhiso.com

Key aspects of the standardization and validation process under ISO 10993-5 include:

Test Sample Preparation: The standard specifies methods for preparing extracts of the test material using various solvents under defined conditions to simulate clinical exposure. ebi.bio The sterility of the test sample is a critical consideration throughout the procedure. nhiso.com

Cell Culture Conditions: Maintenance of consistent and controlled cell culture conditions, including media, temperature, and CO2 levels, is essential for reproducible results.

Assay Procedures: The standard describes several methods for assessing cytotoxicity, which can be broadly categorized as:

Assessments of cell damage by morphological means. nhiso.com

Measurements of cell damage. nhiso.com

Measurements of cell growth. nhiso.com

Measurements of specific aspects of cellular metabolism. nhiso.com

Data Analysis and Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect. nih.gov The standard provides guidance on the interpretation of results. nhiso.com

The following interactive data table summarizes the common in vitro cytotoxicity tests outlined in ISO 10993-5 that would be applicable for the evaluation of this compound analogues.

| Test Method | Principle | Endpoint Measured | Typical Cell Lines |

| Extract Dilution | Cells are exposed to serial dilutions of an extract of the test material. | Cell viability, proliferation, or metabolic activity (e.g., MTT, XTT assay). | L929, Balb/c 3T3 |

| Direct Contact | A sample of the test material is placed directly onto a layer of cultured cells. | Observation of cell lysis or morphological changes in the zone of contact. | L929, Agarose Overlay |

| Indirect Contact (Agar Diffusion) | An agar layer is placed over the cultured cells, and the test material is placed on top of the agar. Leachables diffuse through the agar to the cells. | Zone of cell lysis or morphological changes under and around the test material. | L929 |

Furthermore, ISO 10993-1 provides the overarching framework for the biological evaluation of medical devices within a risk management process. wikipedia.orgvonco.comebi.bio This standard helps in determining the appropriate biological endpoints to be evaluated based on the nature and duration of contact with the human body. wikipedia.org

The following interactive data table illustrates the categorization of medical devices and the corresponding biological effects to be considered for evaluation as per ISO 10993-1, which would inform the testing strategy for a device containing a this compound analogue.

| Contact Duration | Category | Biological Effects for Consideration |

| ≤ 24 hours | Limited (A) | Cytotoxicity, Sensitization, Irritation or Intracutaneous Reactivity, Acute Systemic Toxicity, Material-Mediated Pyrogenicity |

| > 24 hours to 30 days | Prolonged (B) | All from Limited, plus Subacute/Subchronic Toxicity, Genotoxicity, Implantation |

| > 30 days | Permanent (C) | All from Prolonged, plus Chronic Toxicity, Carcinogenicity, Reproductive/Developmental Toxicity, Degradation |

Adherence to these ISO guidelines ensures that the in vitro biological evaluation of this compound analogues is conducted in a standardized and validated manner, producing data that is reliable and can be compared across different laboratories and studies. nih.gov This systematic approach is crucial for managing biological risk and ensuring the safety of new chemical entities intended for therapeutic or other applications. wikipedia.org

Advanced Analytical Methodologies for Research on 3,5 Dichloro 4 Isobutoxybenzylamine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. This separation is crucial for determining the purity of a synthesized compound and for isolating it from unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment of non-volatile organic compounds like 3,5-Dichloro-4-isobutoxybenzylamine. lcms.cz These methods separate compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. UPLC utilizes columns with smaller particle sizes (sub-2 µm), which provides higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. lcms.cz

For the analysis of this compound, a reverse-phase HPLC or UPLC method is typically employed. In this mode, a non-polar stationary phase, such as a C18-bonded silica (B1680970), is used with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. orientjchem.orgnih.gov Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule is expected to absorb UV light at a specific wavelength, likely around 225 nm. orientjchem.org The purity of a sample is determined by integrating the area of the main compound peak and comparing it to the total area of all detected peaks.

Table 1: Example HPLC Purity Analysis Data for a this compound Sample

| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15,430 | 0.31 | Impurity A |

| 2 | 4.78 | 4,950,120 | 99.54 | This compound |

| 3 | 5.02 | 7,210 | 0.15 | Impurity B |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Direct analysis of this compound by GC can be problematic due to its primary amine group, which can cause peak tailing and interaction with the stationary phase, and its relatively high boiling point. To overcome these issues, the compound is often chemically modified through derivatization to create a more volatile and thermally stable analogue. nih.gov

A common derivatization strategy for amines is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen atoms on the amine group with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivative is significantly more volatile and exhibits better chromatographic behavior. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of stationary phase depends on the polarity of the derivative, with non-polar or medium-polarity columns being common choices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a baseline on the TLC plate at different time points. youtube.com Alongside the reaction mixture, spots of the starting materials are also applied as standards. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds.

Table 2: Typical TLC Monitoring Data for the Synthesis of this compound

| Compound | Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., 3,5-Dichlorobenzyl-4-hydroxybenzylamine) | 0.15 | Visible at t=0, diminishes over time. |

| This compound (Product) | 0.45 | Appears and intensifies as the reaction proceeds. |

*Rf values are dependent on the specific TLC plate and solvent system used (e.g., Ethyl Acetate/Hexane mixture).

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the structural elucidation of unknown compounds, the confirmation of molecular weights, and the highly sensitive quantification of analytes.

GC-MS and LC-MS/MS Applications in Complex Matrices

When chromatography is coupled with mass spectrometry, it creates a formidable analytical tool capable of separating complex mixtures and providing definitive identification of the components.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the method of choice for quantifying low levels of compounds like this compound in complex biological matrices such as plasma or urine. lcms.cznih.gov The HPLC or UPLC system separates the analyte from matrix components before it enters the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), the first quadrupole selects the parent ion (precursor ion) of the target compound. This ion is then fragmented in a collision cell, and the second quadrupole selects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of significant background noise. youtube.com

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the detection capabilities of MS. nih.gov After separation of the derivatized this compound on the GC column, the molecule enters the ion source where it is fragmented into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared to a library for positive identification. GC-MS is highly effective for identifying impurities and byproducts in the synthesized material. However, matrix effects can enhance or suppress the signal, which needs to be considered for accurate quantification. shimadzu.comnih.gov

Table 3: Hypothetical LC-MS/MS MRM Parameters for this compound

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 248.1 | 175.0 | 140.0 | 20 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically with an error of less than 5 ppm). europa.eu This precision allows for the determination of a molecule's elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. lcms.cz By comparing the experimentally measured accurate mass to the theoretical mass calculated from the chemical formula, researchers can gain a high degree of confidence in the compound's structure. HRMS can also be used in MS/MS mode to obtain accurate mass data for fragment ions, further aiding in structural elucidation. europa.eulcms.cz

Table 4: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅Cl₂NO |

| Ion Formula | [C₁₁H₁₆Cl₂NO]⁺ |

| Theoretical Monoisotopic Mass (m/z) | 248.0609 |

| Measured Mass (m/z) | 248.0604 |

| Mass Error (ppm) | -2.01 |

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in NMR spectra are indicative of the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and isobutoxy protons. The aromatic protons on the dichlorinated ring are expected to appear as a singlet, while the protons of the isobutoxy group will show characteristic splitting patterns (a doublet for the CH₂ and a multiplet for the CH and CH₃ groups).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, a COSY spectrum would show correlations between adjacent protons in the isobutoxy group, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.3 | ~128 |

| Benzylic CH₂ | ~3.8 | ~45 |

| Isobutoxy O-CH₂ | ~3.7 | ~75 |

| Isobutoxy CH | ~2.0 | ~28 |

| Isobutoxy CH₃ | ~1.0 | ~19 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-O | - | ~155 |

| Aromatic C-CH₂ | - | ~140 |

Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic parts, C-O ether linkage, and C-Cl bonds.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching (two bands for primary amine) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

| C-O (ether) | 1000-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. This technique is particularly useful for quantitative analysis and for studying conjugated systems.

The UV spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) ring. The presence of the aromatic chromophore allows for the quantification of the compound in solution using the Beer-Lambert law. The electronic transitions are typically π → π* transitions within the benzene ring.

Predicted UV-Visible Spectral Data for this compound in a suitable solvent (e.g., ethanol (B145695) or methanol):

| Parameter | Predicted Value |

| λ_max | ~270-280 nm |

| Molar Absorptivity (ε) | Dependent on concentration and path length |

Note: The exact λ_max and molar absorptivity are dependent on the solvent used.

Method Validation and Quality Control in Analytical Chemistry

For the quantitative analysis of this compound, for example by High-Performance Liquid Chromatography (HPLC), it is crucial to validate the analytical method to ensure its reliability, accuracy, and precision. industrialpharmacist.comresearchgate.net Method validation is a key requirement in quality control and for regulatory purposes. rsc.orgrsc.org

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.comresearchgate.netloesungsfabrik.de In the context of an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other potential components in the sample. echemi.com This can be achieved by analyzing a blank matrix, a placebo sample, and a sample spiked with known impurities to ensure no interference at the retention time of the analyte. loesungsfabrik.de

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. echemi.comchromforum.org While often used interchangeably with specificity, selectivity is a measure of how well the method can determine the analyte without interference from other compounds. researchgate.net For an HPLC method, this is typically demonstrated by achieving baseline separation of the analyte peak from the peaks of other compounds.

Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample. industrialpharmacist.comsepscience.compharmaguru.co To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. industrialpharmacist.com A calibration curve is then constructed by plotting the instrument response (e.g., peak area in HPLC) against the concentration of the analyte. The linearity is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. industrialpharmacist.comsepscience.com

The Range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. pharmaguru.co The range is determined based on the linearity studies and the intended application of the method. For instance, for an assay of a drug substance, the range might be 80% to 120% of the test concentration.

Future Research Directions and Open Questions

Exploration of Novel and More Efficient Synthetic Routes with Enhanced Atom Economy

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should focus on discovering novel synthetic routes for 3,5-Dichloro-4-isobutoxybenzylamine that improve upon existing methods in terms of yield, cost-effectiveness, and environmental impact. A key goal will be to enhance the atom economy of the synthesis, minimizing waste and maximizing the incorporation of starting materials into the final product.

Current synthetic approaches for similar compounds, such as 3,5-dichloro-4-methoxybenzylamine, often involve multi-step processes that may utilize hazardous reagents. Future synthetic strategies could explore greener alternatives, such as biocatalysis or flow chemistry, to improve the sustainability of the synthesis. The table below outlines a hypothetical comparison of a current synthetic route with a potential future, more atom-economical route.

| Parameter | Current Synthetic Route | Potential Future Route |

| Starting Materials | 3,5-dichlorobenzaldehyde, isobutanol, hydroxylamine, borane | 3,5-dichloro-4-isobutoxybenzonitrile (B7969208) |

| Key Steps | Oximation, reduction | Direct reductive amination |

| Reagents | Borane-THF complex | Catalytic hydrogenation (e.g., using a palladium catalyst) |

| Solvents | Tetrahydrofuran (B95107), diethyl ether | Ethanol (B145695), water |

| Byproducts | Borate salts, inorganic waste | Minimal |

| Atom Economy | Moderate | High |

This shift towards more efficient synthetic methods will not only be economically beneficial but also align with the principles of green chemistry.

Deepening Mechanistic Understanding of Key Synthetic Transformations and Biological Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future studies should employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates of key synthetic steps.

Furthermore, a deep understanding of the compound's interactions with biological targets is paramount. Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, surface plasmon resonance to determine binding kinetics, and mutagenesis studies to identify key interacting amino acid residues.

Expansion of Derivatization Libraries for Diverse Chemical Probe Development

To explore the structure-activity relationship (SAR) of this compound, the synthesis and screening of a diverse library of its derivatives are essential. By systematically modifying different parts of the molecule—the benzylamine (B48309) core, the isobutoxy group, and the chlorine substituents—researchers can identify which structural features are critical for its biological activity.

Future work should focus on creating a comprehensive library of analogues with variations in:

The amine group: N-alkylation, N-acylation, and formation of amides or sulfonamides.

The isobutoxy group: Replacement with other alkoxy groups of varying chain length and branching, or with other functional groups such as thioethers or sulfones.

The aromatic ring: Introduction of different substituents in place of the chlorine atoms to modulate the electronic properties and steric profile of the molecule.

This library of derivatives will be invaluable for developing chemical probes to study specific biological processes and for optimizing the potency and selectivity of potential therapeutic agents.

Integration of Advanced Computational Techniques for Rational Design and Virtual Screening

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Future research on this compound should leverage these techniques for the rational design of new analogues and for virtual screening of large compound libraries.

Homology Modeling: In the absence of an experimentally determined structure of a biological target, homology modeling can be used to build a 3D model based on the known structures of related proteins.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues to the active site of a target protein, providing insights into the key molecular interactions.

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify molecules that are likely to bind to a specific target, thereby prioritizing compounds for experimental testing.

The integration of these computational approaches will accelerate the discovery of potent and selective modulators of biological targets.

Investigation of the Compound's Role in Specific Biochemical Pathways (e.g., potential for nitrile synthesis inhibition based on related compounds)

The structural similarity of benzylamines to intermediates in various biochemical pathways suggests that this compound could act as an inhibitor of specific enzymes. One intriguing possibility is the inhibition of enzymes involved in nitrile metabolism. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849), and their inhibition could have therapeutic applications.

Future research should investigate the potential of this compound and its analogues to inhibit nitrilases or other enzymes. This could involve:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes to identify potential targets.

Mechanism of Inhibition Studies: Determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Cellular and In Vivo Studies: Evaluating the effects of the compound on nitrile metabolism in cellular models and in whole organisms.